![molecular formula C23H20BrFN4O2 B222074 5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFP or BFPFB and is a derivative of pyridine. It has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of BFP is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the regulation of gene expression. BFP has also been found to bind to certain receptors in the brain, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
BFP has been found to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, BFP has been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BFP in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells, making it a promising candidate for further research. Additionally, BFP has been found to have anti-inflammatory properties, making it useful in the study of inflammatory diseases. However, one limitation of using BFP in lab experiments is its potential toxicity. Further research is needed to determine the safety of BFP for use in humans.
Zukünftige Richtungen
There are several future directions for research on BFP. One area of research is the development of BFP as an anticancer agent. Further research is needed to determine the efficacy of BFP in the treatment of various types of cancer. Another area of research is the development of BFP as an antidepressant. Further research is needed to determine the safety and efficacy of BFP in the treatment of depression. Additionally, BFP could be further studied for its potential use as a radiotracer in PET imaging.
Synthesemethoden
The synthesis of BFP involves a multistep process. The first step involves the preparation of 4-(2-fluorobenzoyl)piperazine, which is then reacted with 5-bromo-3-pyridinecarboxylic acid to form 5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide. The purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
BFP has been found to have various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an antidepressant, as it has been found to increase the levels of certain neurotransmitters in the brain. Additionally, BFP has been studied for its potential use as a radiotracer in PET imaging.
Eigenschaften
Molekularformel |
C23H20BrFN4O2 |
|---|---|
Molekulargewicht |
483.3 g/mol |
IUPAC-Name |
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20BrFN4O2/c24-17-13-16(14-26-15-17)22(30)27-18-5-7-19(8-6-18)28-9-11-29(12-10-28)23(31)20-3-1-2-4-21(20)25/h1-8,13-15H,9-12H2,(H,27,30) |
InChI-Schlüssel |
FGDNPQGECCKYLW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CC=C4F |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
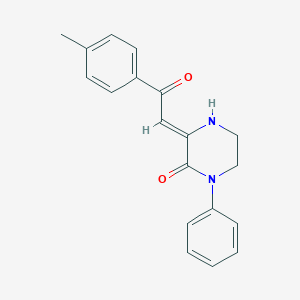
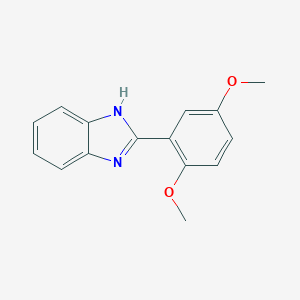
![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
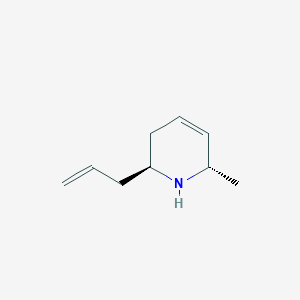
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)

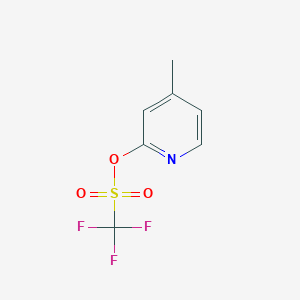
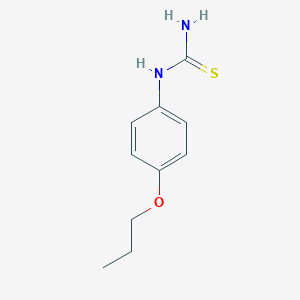
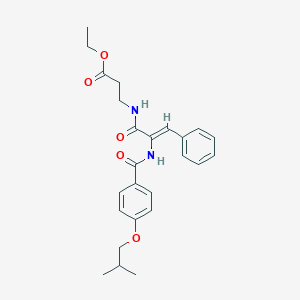
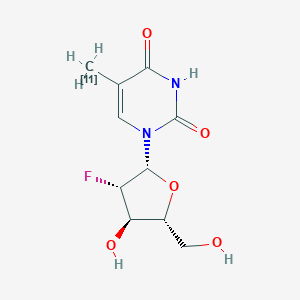
![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)